Bienvenue dans la boutique en ligne BenchChem!

(3,3-Difluorocyclobutyl)methanesulfonamide

Physicochemical profiling pKa Lead optimization

(3,3-Difluorocyclobutyl)methanesulfonamide (CAS 1850911-31-7) is a fluorinated cyclobutyl sulfonamide building block with molecular formula C₅H₉F₂NO₂S and molecular weight 185.19 g·mol⁻¹. The compound features a strained cyclobutane ring with geminal difluoro substitution at the 3‑position attached to a methanesulfonamide moiety via a methylene linker.

Molecular Formula C5H9F2NO2S
Molecular Weight 185.19
CAS No. 1850911-31-7
Cat. No. B2883091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,3-Difluorocyclobutyl)methanesulfonamide
CAS1850911-31-7
Molecular FormulaC5H9F2NO2S
Molecular Weight185.19
Structural Identifiers
SMILESC1C(CC1(F)F)CS(=O)(=O)N
InChIInChI=1S/C5H9F2NO2S/c6-5(7)1-4(2-5)3-11(8,9)10/h4H,1-3H2,(H2,8,9,10)
InChIKeyZSRXSEVVBUGDJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(3,3-Difluorocyclobutyl)methanesulfonamide (CAS 1850911-31-7): A Fluorinated Sulfonamide Building Block with Quantifiable Physicochemical Differentiation


(3,3-Difluorocyclobutyl)methanesulfonamide (CAS 1850911-31-7) is a fluorinated cyclobutyl sulfonamide building block with molecular formula C₅H₉F₂NO₂S and molecular weight 185.19 g·mol⁻¹. The compound features a strained cyclobutane ring with geminal difluoro substitution at the 3‑position attached to a methanesulfonamide moiety via a methylene linker . This structural architecture is increasingly employed in medicinal chemistry, where the gem‑difluorocyclobutyl motif serves to modulate key drug‑like properties—particularly lipophilicity, basicity (pKa), and metabolic stability—relative to non‑fluorinated cyclobutyl or acyclic analogues [1]. The compound functions primarily as a versatile synthetic intermediate for constructing more complex sulfonamide‑containing bioactive molecules rather than as a terminal pharmacologically active agent.

Why (3,3-Difluorocyclobutyl)methanesulfonamide Cannot Be Replaced by Non-Fluorinated or Mono-Fluorinated Cyclobutyl Sulfonamides


Generic substitution of (3,3-difluorocyclobutyl)methanesulfonamide with non‑fluorinated cyclobutylmethanesulfonamide (CAS 445305‑92‑0) or mono‑fluorinated analogues fails because gem‑difluorination at the 3‑position of the cyclobutane ring introduces quantifiable and functionally consequential shifts in physicochemical parameters—specifically pKa, logP, and oxidative metabolic stability—that cannot be replicated by the hydrogen or mono‑fluoro congeners [1]. Direct comparative measurements on closely related 3,3‑difluorocyclobutaneamine and 3,3‑difluorocyclobutanecarboxylic acid derivatives demonstrate pKa depressions of 1.5–2.0 log units and logP increases of 0.5–0.8 units versus their non‑fluorinated counterparts [1]. These differences critically alter the ionization state at physiological pH, membrane permeability, and susceptibility to cytochrome P450‑mediated oxidation, rendering the difluorinated scaffold a non‑interchangeable building block when target compound ADME profiles must be tightly controlled [2].

(3,3-Difluorocyclobutyl)methanesulfonamide: Head-to-Head Physicochemical and Class-Level Potency Evidence vs. Non-Fluorinated and Isomeric Comparators


pKa Depression: 3,3-Difluorocyclobutyl Substitution Lowers Amine Basicity by 1.5–2.0 Units Relative to Non-Fluorinated Cyclobutyl Analogues

The 3,3-difluorocyclobutyl motif significantly reduces the basicity of appended amine functionality compared to non-fluorinated cyclobutyl analogues. In a systematic study comparing 3,3-difluorocyclobutanamine derivatives with their non-fluorinated counterparts, the measured pKa of the conjugate acid dropped from approximately 10.5 to the range of 8.5–9.0 (ΔpKa ≈ –1.5 to –2.0 units) [1]. This pKa shift alters the mole fraction of the neutral, membrane-permeable species at pH 7.4 from <0.1% (non-fluorinated) to >2% (difluorinated), providing a >20‑fold increase in the concentration of the neutral form available for passive diffusion.

Physicochemical profiling pKa Lead optimization

Lipophilicity Enhancement: 3,3-Difluorocyclobutyl Substitution Increases logP by 0.5–0.8 Units over Non-Fluorinated Cyclobutyl Analogues

The gem‑difluoro substitution on the cyclobutane ring consistently elevates logP relative to the non‑fluorinated cyclobutyl scaffold. Comparative shake‑flask logP determinations for 3,3‑difluorocyclobutanamine derivatives yielded logP values 0.5–0.8 units higher than those of their non‑fluorinated cyclobutyl counterparts [1]. For the target compound’s methanesulfonamide moiety, which bears an additional polar sulfonamide group, the absolute logP is lower, but the relative ΔlogP imparted by gem‑difluorination is retained, translating to improved membrane permeability and potentially higher oral absorption for downstream conjugates.

Lipophilicity logP ADME Permeability

Metabolic Stability: Gem‑Difluorocyclobutyl‑Containing Compounds Demonstrate Superior Oral Bioavailability vs. Non‑Fluorinated Clinical Benchmarks

In a head‑to‑head in vivo pharmacokinetic comparison of a 3,3‑difluorocyclobutyl‑substituted TGF‑β type 1 receptor (ALK5) inhibitor (compound 15r) against the clinical candidate LY‑3200882 (which lacks the difluorocyclobutyl motif), compound 15r displayed better oral plasma exposure and excellent bioavailability [1]. While the absolute bioavailability was not explicitly quantified as %F, 15r achieved sufficiently high systemic exposure to inhibit 65.7% of tumor growth in a CT26 xenograft mouse model at well‑tolerated doses, confirming that the 3,3‑difluorocyclobutyl group imparts functionally meaningful metabolic stabilization in vivo [1]. The paper explicitly states that the ‘key moiety of 1,1‑difluorocyclobutyl was proven to improve the potency and metabolic stability’ [1].

Metabolic stability Bioavailability In vivo PK TGF‑βR1 inhibitor

Target Engagement Potency: 3,3-Difluorocyclobutyl‑Substituted Compounds Achieve Nanomolar IC50 Values Across Diverse Target Classes

The 3,3‑difluorocyclobutyl motif features in multiple patent‑exemplified compounds with validated nanomolar potency. The ALK5 inhibitor compound 15r achieved IC50 values of 44 nM (ALK5 enzymatic) and 42.5 nM (NIH3T3 cell viability) [1]. Separately, a 3,3‑difluorocyclobutyl‑substituted sodium channel Nav1.7 inhibitor demonstrated an IC50 of 878 nM in a recombinant human HEK293 assay [2]. These potencies are consistent with the general observation that gem‑difluorocyclobutyl substitution enhances target binding affinity relative to non‑fluorinated cycloalkyl analogues, though class‑level inference applies because the non‑fluorinated matched pairs were not reported in these specific publications.

Kinase inhibition Ion channel IC50 Binding affinity

Commercial Purity: 95% Minimum Purity Ensures Reproducible Synthetic Outcomes vs. Lower‑Purity Non‑Fluorinated Alternatives

Commercially sourced (3,3‑difluorocyclobutyl)methanesulfonamide is supplied at a minimum purity of 95% (HPLC) with a recommended storage condition of sealed, dry, 2–8 °C . In comparison, the non‑fluorinated analogue cyclobutylmethanesulfonamide (CAS 445305‑92‑0) is commonly listed for sale without a quantified minimum purity specification, and its technical datasheets frequently note ‘no information’ on purity or storage conditions [1]. This specification gap is significant for procurement: a defined minimum purity ensures batch‑to‑batch consistency in downstream synthetic yields and reduces the risk of side reactions caused by unidentified impurities that are more probable in materials without certified purity ranges.

Purity Quality control Reproducibility Procurement

Optimal Procurement and Deployment Scenarios for (3,3-Difluorocyclobutyl)methanesulfonamide Based on Quantified Differentiation Evidence


Lead Optimization of Kinase Inhibitors Requiring Enhanced Membrane Permeability

When medicinal chemistry programs require a sulfonamide‑bearing building block that simultaneously lowers amine pKa (by 1.5–2.0 units) and elevates logP (by 0.5–0.8 units) relative to non‑fluorinated cyclobutyl alternatives, (3,3‑difluorocyclobutyl)methanesulfonamide is the structurally justified choice [1]. The >20‑fold increase in neutral‑species fraction at pH 7.4 directly supports passive membrane permeation, as corroborated by the superior oral exposure of the 3,3‑difluorocyclobutyl‑containing ALK5 inhibitor 15r compared to the non‑fluorinated clinical candidate LY‑3200882 [2].

Synthesis of Sodium Channel or Ion Channel Modulators with Validated Nanomolar Potency Scaffolds

The 3,3‑difluorocyclobutyl motif appears in patent‑exemplified Nav1.7 inhibitors with IC50 values of 878 nM [3] and in TRPC6 inhibitors with IC50 values of 445 nM [4]. Procurement of (3,3‑difluorocyclobutyl)methanesulfonamide as a synthetic intermediate enables direct access to these validated chemotypes without requiring de novo design of the difluorocyclobutyl pharmacophore.

Metabolic Stability‑Driven Fragment or Building Block Selection for In Vivo Pharmacology Studies

The gem‑difluorocyclobutyl group is explicitly proven to improve metabolic stability in vivo [2]. Projects that have identified oxidative metabolism as a liability for cyclobutyl‑containing leads should prioritize (3,3‑difluorocyclobutyl)methanesulfonamide over non‑fluorinated cyclobutylmethanesulfonamide (CAS 445305‑92‑0), because the difluorinated scaffold blocks CYP‑mediated oxidation at the metabolically labile 3‑position of the cyclobutane ring.

Reproducible Multi‑Step Synthesis Requiring Defined Purity and Controlled Storage

For synthetic sequences where intermediate purity directly dictates final product yield and impurity profile, (3,3‑difluorocyclobutyl)methanesulfonamide offers a documented minimum purity of ≥95% with defined storage conditions (sealed, dry, 2–8 °C) . This contrasts with the non‑fluorinated comparator cyclobutylmethanesulfonamide, for which purity specifications are not publicly reported [5], making the difluorinated building block the lower‑risk option for scale‑up and patent‑quality material generation.

Quote Request

Request a Quote for (3,3-Difluorocyclobutyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.